

Myristic Acid-13C3: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Myristic acid-13C3*

Cat. No.: *B12417189*

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CAS Number: 202114-49-6

Myristic acid-13C3 is a stable isotope-labeled form of myristic acid, a saturated fatty acid with a 14-carbon backbone. In this isotopologue, three carbon atoms are replaced with the heavy isotope ^{13}C . This labeling makes it a powerful tool for researchers, particularly in the fields of metabolomics, lipidomics, and drug development, allowing for the tracing of myristic acid's metabolic fate and its incorporation into various biomolecules without the use of radioactivity. This technical guide provides an in-depth overview of **Myristic acid-13C3**, its properties, key applications, and detailed experimental protocols.

Physicochemical Properties

Myristic acid-13C3 shares the same chemical properties as its unlabeled counterpart, but its increased mass allows for its distinction in mass spectrometry-based analyses.

Property	Value	Reference
CAS Number	202114-49-6	MedChemExpress
Molecular Formula	C ₁₁ [¹³ C] ₃ H ₂₈ O ₂	BOC Sciences
Molecular Weight	231.35 g/mol	BOC Sciences
Isotopic Purity	≥99%	MedChemExpress
Chemical Purity	≥98%	Cambridge Isotope Laboratories, Inc.
Physical State	Solid	N/A
Synonyms	Tetradecanoic acid-1,2,3- ¹³ C ₃	Eurisotop

Safety and Handling

Myristic acid-13C3 is classified as causing skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work in a well-ventilated area to avoid inhalation of dust.

Key Applications in Research

The primary application of **Myristic acid-13C3** is as a tracer in metabolic studies, particularly in metabolic flux analysis (MFA) and in the investigation of protein N-myristoylation.

Metabolic Flux Analysis (MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By supplying cells with a ¹³C-labeled substrate like **Myristic acid-13C3**, researchers can track the incorporation of the heavy isotope into downstream metabolites. This provides a detailed snapshot of the metabolic network, revealing how cells utilize fatty acids and how these pathways are altered in disease states or in response to drug treatment.

Protein N-Myristoylation

N-myristoylation is a crucial co- and post-translational lipid modification where myristic acid is covalently attached to the N-terminal glycine residue of a target protein. This modification is

catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in protein localization, stability, and function. Dysregulation of N-myristoylation is implicated in various diseases, including cancer and infectious diseases, making NMT a potential drug target.

Myristic acid-13C3 can be used to trace the incorporation of myristic acid into proteins, enabling the study of NMT activity and the identification of myristoylated proteins.

Experimental Protocols

The following are generalized protocols for the use of **Myristic acid-13C3** in cell culture experiments. Researchers should optimize these protocols for their specific cell type and experimental goals.

Protocol 1: ¹³C-Labeling of Cellular Lipids with Myristic Acid-13C3

This protocol outlines the steps for labeling cellular lipids in cultured mammalian cells using **Myristic acid-13C3**.

Materials:

- **Myristic acid-13C3**
- Cultured mammalian cells
- Standard culture medium
- Phosphate-buffered saline (PBS), ice-cold
- Solvents for lipid extraction (e.g., methanol, chloroform, or MTBE)
- Cell scraper

Procedure:

- **Cell Culture:** Culture cells to the desired confluency in standard culture medium.
- **Medium Exchange:** Aspirate the standard culture medium and wash the cells twice with pre-warmed PBS to remove unlabeled myristic acid.

- Labeling: Add pre-warmed culture medium containing **Myristic acid-13C3** to the cells. The optimal concentration and labeling time should be determined empirically, but a starting point could be in the low micromolar range for a period of several hours to 24 hours.
- Cell Harvesting: To halt metabolic activity, quickly aspirate the labeling medium and place the culture dish on ice.
- Wash the cells twice with ice-cold PBS.
- Add a small volume of ice-cold PBS and use a cell scraper to detach the cells.
- Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
- Lipid Extraction: Proceed with your chosen lipid extraction protocol. A common method is the Bligh-Dyer or Folch extraction using a chloroform/methanol/water solvent system. Alternatively, a methyl-tert-butyl ether (MTBE) based extraction can be used.
- Sample Analysis: The extracted lipids can then be analyzed by mass spectrometry (GC-MS or LC-MS) to determine the incorporation of ¹³C from **Myristic acid-13C3** into different lipid species.

Protocol 2: Analysis of ¹³C-Labeled Fatty Acids by GC-MS

This protocol describes the derivatization and analysis of ¹³C-labeled fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization to fatty acid methyl esters (FAMES) is necessary to increase their volatility for GC analysis.

Materials:

- Extracted lipid sample containing ¹³C-labeled fatty acids
- 12% Boron trichloride-methanol solution (BCl₃-methanol)
- Hexane

- Water

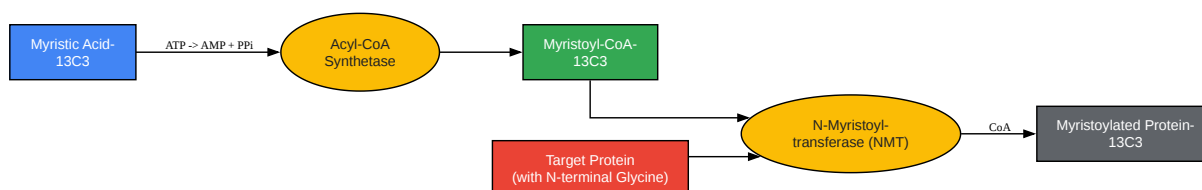
Procedure:

- Esterification: To the dried fatty acid sample, add 2 mL of 12% BCl₃-methanol solution.
- Heat the mixture at 60°C for 10 minutes.
- After cooling, add 1 mL of water and 1 mL of hexane.
- Shake vigorously to extract the FAMES into the upper hexane layer.
- Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
- GC-MS Analysis: Inject the FAMES onto a suitable GC column (e.g., a polar capillary column) coupled to a mass spectrometer. The mass spectrometer will detect the mass shift in the fatty acid fragments containing ¹³C, allowing for the quantification of isotopic enrichment.

Signaling Pathway and Experimental Workflow

N-Myristoylation Signaling Pathway

The process of N-myristoylation begins with the activation of myristic acid to myristoyl-CoA, which is then transferred to the N-terminal glycine of a target protein by N-myristoyltransferase (NMT).

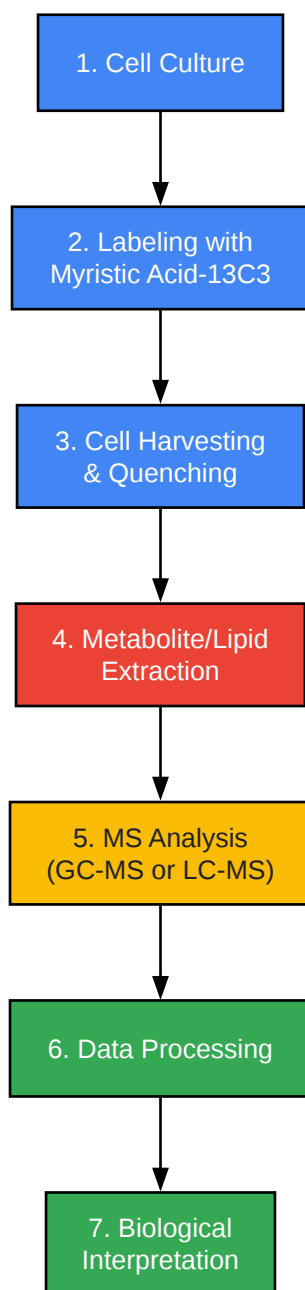


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Diagram of the N-myristoylation pathway.

General Experimental Workflow for a ^{13}C -Labeling Study

The following diagram illustrates a typical workflow for a metabolic labeling experiment using **Myristic acid- $^{13}\text{C}_3$** .



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A typical workflow for a ^{13}C -labeling experiment.

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